pd161570 - 192705-80-9

pd161570

Catalog Number: EVT-279024
CAS Number: 192705-80-9
Molecular Formula: C26H35Cl2N7O
Molecular Weight: 532.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PD161570 (pd161570) is a potent and selective inhibitor of fibroblast growth factor receptor 1 (FGFR1) tyrosine kinase activity. It is classified as a protein-tyrosine kinase inhibitor and has been widely used as a valuable tool in scientific research to elucidate the roles of FGFR1 signaling in various biological processes. []

Mechanism of Action

PD161570 selectively inhibits FGFR1 tyrosine kinase activity. [] Tyrosine kinases are enzymes that play a crucial role in cell signaling by catalyzing the transfer of phosphate groups from ATP to tyrosine residues on specific proteins. By inhibiting FGFR1 tyrosine kinase activity, PD161570 disrupts downstream signaling cascades initiated by FGFR1 activation. [, , ]

Applications

PD161570 has been instrumental in elucidating the role of FGFR1 signaling in bone development. Studies using TRα-knockout mice, which exhibit impaired bone formation, demonstrated reduced FGFR1 expression in their osteoblasts. [] Furthermore, PD161570 effectively blocked thyroid hormone-induced FGFR1 activation and downstream signaling in osteoblasts, highlighting its potential relevance to thyroid hormone-related skeletal disorders. []

Research utilizing PD161570 has provided insights into the involvement of FGFR1 signaling in Epstein-Barr virus (EBV)-associated nasopharyngeal carcinoma (NPC). Studies revealed that the EBV-encoded latent membrane protein 1 (LMP1) upregulates FGFR1 expression and activates its signaling pathway, contributing to the transformation of nasopharyngeal epithelial cells. [, ] Importantly, PD161570 effectively attenuated LMP1-mediated aerobic glycolysis, cellular transformation, migration, and invasion in these cells, underscoring the potential of targeting FGFR1 for NPC treatment. [, ]

PD161570 has been identified as a potential inhibitor of the transcription factor MYB, a promising drug target for malignancies like adenoid cystic carcinoma (ACC). Studies demonstrated that PD161570 interferes with MYB transactivation domain activity, likely by disrupting its interaction with the coactivator p300. [] This finding suggests a potential role for PD161570 in suppressing MYB function and highlights its potential therapeutic relevance in ACC. []

PD161570 has been employed to investigate the role of FGFR signaling in limb development. Studies using chicken embryos showed that PD161570 treatment led to limb abnormalities, including shortening, thinning, and skeletal deformities. [] These findings confirm the crucial role of FGFR signaling in limb development and highlight the potential of PD161570 as a tool for further dissecting the complex mechanisms governing this process. []

Research utilizing PD161570 has helped elucidate the role of FGFR1 in regulating P-glycoprotein (Pgp), a protein involved in drug efflux in the intestine. Studies using Caco-2 cells demonstrated that PD161570 blocked the keratinocyte growth factor-2 (KGF2)-mediated increase in Pgp activity. [] This finding suggests a potential role for FGFR1 signaling in modulating intestinal drug disposition and highlights the potential of targeting this pathway for therapeutic benefit. []

Validating In Vitro Angiogenesis Models

PD161570 has been used to validate in vitro angiogenesis models, showcasing its utility in drug discovery research. By demonstrating the selective inhibition of basic fibroblast growth factor (bFGF)-mediated angiogenesis by PD161570 in a co-culture model, researchers confirmed the model's relevance for studying angiogenic pathways and evaluating potential therapeutic compounds. []

PD173074

Compound Description: PD173074 is a potent and selective inhibitor of fibroblast growth factor receptor tyrosine kinases (FGFR) []. It exhibits a stronger inhibitory effect on FGFR1 compared to other FGFR subtypes []. In studies on chicken limb development, PD173074 demonstrated dose-dependent effects on wing growth and patterning []. Lower concentrations led to shorter and thinner wings, while higher concentrations resulted in severely underdeveloped wings or complete absence of wing formation [].

Relevance: PD173074 is structurally related to PD161570 and shares its function as an FGFR inhibitor []. Both compounds are frequently used in research to investigate the role of FGFR signaling pathways in various biological processes, including limb development [] and cancer cell proliferation []. The similar effects observed with PD173074 and PD161570 in inhibiting FGFR signaling suggest comparable mechanisms of action [].

SU5402

Compound Description: SU5402 is another FGFR inhibitor with demonstrated activity against FGFR1 []. It effectively attenuates LMP1-mediated aerobic glycolysis, cellular transformation, migration, and invasion in nasopharyngeal epithelial cells []. This suggests a role for SU5402 in disrupting the oncogenic effects driven by the Epstein-Barr virus-encoded LMP1 protein [].

Relevance: Similar to PD161570, SU5402 exhibits inhibitory effects on FGFR1 signaling [], highlighting its potential as a therapeutic agent in targeting cancers driven by aberrant FGFR1 activity. While the specific structural differences between SU5402 and PD161570 are not elaborated upon in the provided research, their shared ability to inhibit FGFR1 underscores their close functional relationship.

PD180970

Compound Description: PD180970 is a protein kinase inhibitor originally identified for its ability to inhibit the activity of the mitogen-activated protein kinase kinase (MEK) []. Research has revealed an additional role for PD180970 in inhibiting the activity of the MYB transcription factor []. This inhibitory effect stems from PD180970's ability to disrupt the interaction between MYB and its coactivator, p300 [].

Relevance: While PD180970 shares its classification as a protein kinase inhibitor with PD161570, it targets different kinases []. Unlike PD161570, which primarily targets FGFRs, PD180970 exhibits inhibitory effects on MEK and MYB activity []. This difference in target specificity suggests distinct mechanisms of action and therapeutic applications for each compound.

Bosutinib

Compound Description: Bosutinib is a tyrosine kinase inhibitor clinically utilized in the treatment of chronic myeloid leukemia []. Similar to PD180970, bosutinib has been identified as a potential inhibitor of the MYB transcription factor []. This finding suggests that bosutinib might exert its anti-cancer effects through multiple mechanisms, including the inhibition of MYB-dependent gene expression [].

Relevance: Both bosutinib and PD161570 function as tyrosine kinase inhibitors, although they target different kinases within the cell []. While PD161570 primarily inhibits FGFRs, bosutinib exhibits a broader spectrum of activity against various tyrosine kinases, including those involved in leukemia development []. This broader target range might contribute to the observed effects of bosutinib on MYB activity and its clinical application in treating leukemia.

Basic Fibroblast Growth Factor (bFGF)

Compound Description: bFGF is a growth factor that binds to and activates FGFRs, stimulating various cellular processes, including angiogenesis []. In co-culture angiogenesis models, bFGF effectively promotes tube formation, a hallmark of angiogenesis [].

Relevance: Unlike the previously mentioned compounds, bFGF acts as an agonist of FGFRs, directly contrasting the inhibitory effects of PD161570 []. This makes bFGF a valuable tool in research to investigate the specific consequences of FGFR activation and to compare with the effects observed upon FGFR inhibition by PD161570.

Vascular Endothelial Growth Factor (VEGF)

Compound Description: VEGF is another crucial growth factor involved in angiogenesis, exerting its effects by binding to and activating VEGF receptors (VEGFRs) []. Similar to bFGF, VEGF stimulates tube formation in angiogenesis models [].

Relevance: While both VEGF and bFGF contribute to angiogenesis, they activate distinct receptor tyrosine kinases []. VEGF specifically activates VEGFRs, while bFGF activates FGFRs. This difference in receptor specificity is crucial, as it allows for selective targeting of these pathways. For instance, PD161570 selectively inhibits FGFRs without directly affecting VEGFR-mediated signaling [].

Axitinib

Compound Description: Axitinib is a selective inhibitor of VEGFRs, effectively blocking VEGF-mediated angiogenesis []. It demonstrates potent inhibition of VEGF-induced tube length and branch point formation in in vitro angiogenesis models [].

Relevance: Axitinib showcases the principle of selective receptor targeting in contrast to the broader activity of PD161570 []. By selectively inhibiting VEGFRs, axitinib targets the VEGF pathway without directly influencing FGFR signaling. This selectivity highlights the potential for developing highly specific therapies that target specific growth factor pathways with minimal off-target effects.

Properties

CAS Number

192705-80-9

Product Name

1-Tert-butyl-3-[6-(2,6-dichlorophenyl)-2-[4-(diethylamino)butylamino]pyrido[2,3-d]pyrimidin-7-yl]urea

IUPAC Name

1-tert-butyl-3-[6-(2,6-dichlorophenyl)-2-[4-(diethylamino)butylamino]pyrido[2,3-d]pyrimidin-7-yl]urea

Molecular Formula

C26H35Cl2N7O

Molecular Weight

532.5 g/mol

InChI

InChI=1S/C26H35Cl2N7O/c1-6-35(7-2)14-9-8-13-29-24-30-16-17-15-18(21-19(27)11-10-12-20(21)28)23(31-22(17)32-24)33-25(36)34-26(3,4)5/h10-12,15-16H,6-9,13-14H2,1-5H3,(H3,29,30,31,32,33,34,36)

InChI Key

MKVMEJKNLUWFSQ-UHFFFAOYSA-N

SMILES

CCN(CC)CCCCNC1=NC2=NC(=C(C=C2C=N1)C3=C(C=CC=C3Cl)Cl)NC(=O)NC(C)(C)C

Solubility

Soluble in DMSO

Synonyms

1-tert-butyl-3-(6-(2,6-dichlorophenyl)-2-((4-(diethylamino)butyl)amino)pyrido(2,3-d)pyrimidin-7-yl)urea
PD 161570
PD-161570

Canonical SMILES

CCN(CC)CCCCNC1=NC2=NC(=C(C=C2C=N1)C3=C(C=CC=C3Cl)Cl)NC(=O)NC(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.